molecular formula C28H28N2O2 B440840 11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 352693-64-2

11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B440840
CAS No.: 352693-64-2
M. Wt: 424.5g/mol
InChI Key: GYAWSJKCZXXLAH-UHFFFAOYSA-N
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Description

11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that belongs to the benzodiazepine family. This compound is characterized by its multiple ring systems and specific functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps, typically starting with the preparation of the core benzodiazepine structure. The synthetic route often includes:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: Specific reagents are used to introduce the dimethyl and phenylmethoxyphenyl groups.

    Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated systems and advanced purification techniques .

Chemical Reactions Analysis

11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylmethoxy group, using appropriate nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may modulate the activity of neurotransmitters, leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include other benzodiazepines with varying functional groups. For example:

These compounds share structural similarities but differ in specific functional groups, leading to unique chemical and biological properties.

Properties

CAS No.

352693-64-2

Molecular Formula

C28H28N2O2

Molecular Weight

424.5g/mol

IUPAC Name

9,9-dimethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H28N2O2/c1-28(2)16-24-26(25(31)17-28)27(30-23-11-7-6-10-22(23)29-24)20-12-14-21(15-13-20)32-18-19-8-4-3-5-9-19/h3-15,27,29-30H,16-18H2,1-2H3

InChI Key

GYAWSJKCZXXLAH-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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